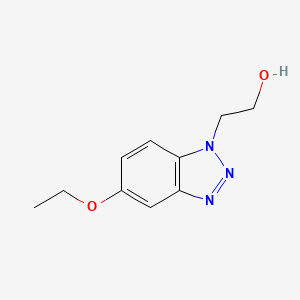

1H-Benzotriazole-1-ethanol, 5-ethoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Benzotriazole-1-ethanol, 5-ethoxy- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole ring fused with an ethanol and ethoxy group, which imparts unique chemical properties and reactivity.

Métodos De Preparación

The synthesis of 1H-Benzotriazole-1-ethanol, 5-ethoxy- typically involves the reaction of benzotriazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

1H-Benzotriazole-1-ethanol, 5-ethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Aplicaciones Científicas De Investigación

1H-Benzotriazole-1-ethanol, 5-ethoxy- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants to enhance their performance.

Mecanismo De Acción

The mechanism of action of 1H-Benzotriazole-1-ethanol, 5-ethoxy- involves its ability to interact with specific molecular targets, such as enzymes or receptors. The benzotriazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to donate or accept electrons makes it a versatile reagent in redox reactions.

Comparación Con Compuestos Similares

1H-Benzotriazole-1-ethanol, 5-ethoxy- can be compared with other benzotriazole derivatives, such as:

1H-Benzotriazole-1-methanol: Similar in structure but with a methanol group instead of ethanol and ethoxy groups. It has different reactivity and applications.

5-Methyl-1H-benzotriazole: Features a methyl group, which alters its chemical properties and uses.

1-Cyanobenzotriazole: Contains a cyano group, making it a useful reagent in electrophilic cyanation reactions.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of benzotriazole derivatives.

Actividad Biológica

1H-Benzotriazole-1-ethanol, 5-ethoxy- is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

1H-Benzotriazole-1-ethanol, 5-ethoxy- possesses a unique chemical structure that contributes to its biological activity. The presence of the benzotriazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.

The mechanisms through which 1H-Benzotriazole-1-ethanol, 5-ethoxy- exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.

- Receptor Binding : It may interact with various receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that 1H-Benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of bacteria and fungi. A comparative analysis of different derivatives reveals that modifications in the ethoxy group can enhance antimicrobial efficacy.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| 1H-Benzotriazole-1-ethanol, 5-ethoxy- | 15 ± 2.0 |

| Benzotriazole (parent compound) | 10 ± 1.5 |

| Modified derivative A | 20 ± 2.5 |

Antioxidant Activity

The antioxidant capacity of 1H-Benzotriazole-1-ethanol, 5-ethoxy- has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated a notable ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 ± 3.0 |

| ABTS | 30 ± 4.0 |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that the compound exhibits selective cytotoxic effects. The results suggest that it may induce apoptosis in cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 ± 2.0 |

| MCF7 (breast) | 20 ± 3.0 |

| Normal Fibroblasts | >100 |

Case Studies

In a recent study examining the effects of benzotriazole derivatives on neurodegenerative diseases, researchers found that the inclusion of an ethoxy group significantly enhanced neuroprotective effects against oxidative damage in neuronal cells. This suggests a potential application in treating conditions like Alzheimer's disease.

Propiedades

Número CAS |

94120-18-0 |

|---|---|

Fórmula molecular |

C10H13N3O2 |

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

2-(5-ethoxybenzotriazol-1-yl)ethanol |

InChI |

InChI=1S/C10H13N3O2/c1-2-15-8-3-4-10-9(7-8)11-12-13(10)5-6-14/h3-4,7,14H,2,5-6H2,1H3 |

Clave InChI |

QHUUWSJWYYHBSE-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC2=C(C=C1)N(N=N2)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.